molecular formula C14H21NO2 B8280162 (1-Benzylpiperidine-3,5-diyl)dimethanol

(1-Benzylpiperidine-3,5-diyl)dimethanol

Cat. No.: B8280162
M. Wt: 235.32 g/mol
InChI Key: STJYVBWIJMMIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Benzylpiperidine-3,5-diyl)dimethanol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

[1-benzyl-5-(hydroxymethyl)piperidin-3-yl]methanol

InChI

InChI=1S/C14H21NO2/c16-10-13-6-14(11-17)9-15(8-13)7-12-4-2-1-3-5-12/h1-5,13-14,16-17H,6-11H2

InChI Key

STJYVBWIJMMIGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC1CO)CC2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To dimethyl 1-benzylpiperidine-3,5-dicarboxylate (1.5 g, 5.15 mmol) in dry THF (30 mL) was added a solution of lithium aluminum hydride in THF (2M, 3.87 mL, 7.73 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 30 min. then warmed to 23° C. and stirred for 1.5 hour. A solution of methanol (0.5 mL) and (0.25 mL) was added followed by a 15% solution of NaOH (0.250 mL). The mixture was stirred for 1 hour at 23° C. then filtered. The organic material was extracted with ethyl acetate (3×20 mL) and the combined extracts were dried (MgSO4) and concentrated in vacuo to afford 0.91 g (75% yield) of the title compound. 1H NMR (400 MHz, CDCl3) δ ppm 7.26-7.35 (5H, m), 3.59 (2H, s), 3.44-3.55 (4 H, m), 3.06 (2 H, dt, J=10.6, 1.8 Hz), 1.88-1.98 (2 H, m), 1.79-1.86 (1 H, m), 1.68 (3 H, m). LCMS (+ESI, M+H+) m/z: 236.
Name
dimethyl 1-benzylpiperidine-3,5-dicarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.87 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Four
Yield
75%

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